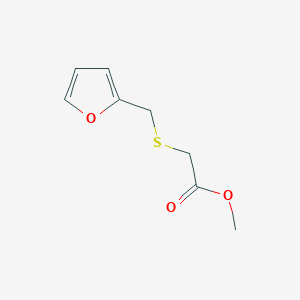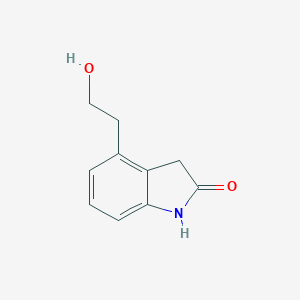
4-(2-Hydroxyethyl)indolin-2-one
Overview
Description
4-(2-Hydroxyethyl)indolin-2-one is a chemical compound with the molecular formula C10H11NO2. It is a key intermediate in the synthesis of various pharmacologically active compounds, including dopamine receptor agonists and protein kinase inhibitors . This compound is particularly significant in medicinal chemistry due to its role in the preparation of drugs used to treat conditions such as Parkinson’s disease and restless legs syndrome .
Mechanism of Action
Target of Action
4-(2-Hydroxyethyl)indolin-2-one, also known as 4-(2-hydroxyethyl)oxyindole, is a key intermediate in the synthesis of both dopamine receptor agonists and protein kinase inhibitors . Dopamine receptors play a crucial role in the nervous system, affecting mood, motivation, and motor control. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a vital role in cell signaling.
Mode of Action
It is known to be involved in the synthesis of dopaminergic agonists such as ropinirole . Ropinirole acts as an agonist at dopamine D2/D3/5-HT1A receptors, which means it binds to these receptors and activates them . This can help to alleviate symptoms of disorders such as Parkinson’s disease and restless legs syndrome .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to dopamine signaling and protein kinase activity. Dopamine signaling is crucial for many functions, including motor control, reward, and motivation. Protein kinases are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
Its role as an intermediate in the synthesis of drugs like ropinirole suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in the synthesis of both dopamine receptor agonists and protein kinase inhibitors . As a dopamine receptor agonist, it could help to alleviate symptoms of neurological disorders. As a protein kinase inhibitor, it could potentially be useful as an anticancer agent .
Biochemical Analysis
Biochemical Properties
It is known to be a key intermediate in the synthesis of dopaminergic agonists such as ropinirole . Ropinirole is a D2/D3/5-HT1A receptor agonist used in the treatment of Parkinson’s disease, bipolar depression, and restless legs syndrome . This suggests that 4-(2-Hydroxyethyl)indolin-2-one may interact with enzymes, proteins, and other biomolecules involved in these pathways.
Cellular Effects
Given its role in the synthesis of dopaminergic agonists and protein kinase inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be a key intermediate in the synthesis of compounds that can bind to and activate dopamine receptors, suggesting that it may exert its effects at the molecular level through similar mechanisms .
Metabolic Pathways
Given its role in the synthesis of dopaminergic agonists and protein kinase inhibitors, it may be involved in the metabolic pathways of these compounds .
Preparation Methods
The synthesis of 4-(2-Hydroxyethyl)indolin-2-one typically involves multiple steps starting from commercially available 2-(2-methyl-3-nitrophenyl)acetic acid . The synthetic route includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Cyclization: The amino group undergoes cyclization to form the indolin-2-one core.
Hydroxyethylation: Finally, the hydroxyethyl group is introduced to obtain the target compound.
This method offers a convenient alternative to existing methodologies, given its milder reaction conditions, ease of implementation, and overall yield of 59% .
Chemical Reactions Analysis
4-(2-Hydroxyethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The hydroxyethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogenation catalysts like palladium on carbon (Pd-C) for reduction and oxidizing agents like potassium permanganate for oxidation . Major products formed from these reactions include various substituted indolin-2-one derivatives, which are useful in medicinal chemistry .
Scientific Research Applications
4-(2-Hydroxyethyl)indolin-2-one has several scientific research applications:
Comparison with Similar Compounds
4-(2-Hydroxyethyl)indolin-2-one can be compared with other similar compounds, such as:
Indolin-2-one: Lacks the hydroxyethyl group but shares the indolin-2-one core structure.
4-(2-Aminoethyl)indolin-2-one: Contains an aminoethyl group instead of a hydroxyethyl group.
4-(2-Methoxyethyl)indolin-2-one: Contains a methoxyethyl group instead of a hydroxyethyl group.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity, making it a valuable intermediate in medicinal chemistry .
Properties
IUPAC Name |
4-(2-hydroxyethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-5-4-7-2-1-3-9-8(7)6-10(13)11-9/h1-3,12H,4-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTHVOUKWCEPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2NC1=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251686 | |
| Record name | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139122-19-3 | |
| Record name | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139122-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Hydroxyethyl)indolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dihydro-4-(2-hydroxyethyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Hydroxyethyl)indolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-HYDROXYETHYL)INDOLIN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YTE425882 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(2-hydroxyethyl)indolin-2-one a valuable compound in medicinal chemistry?
A1: this compound has emerged as a key building block in the synthesis of various pharmaceuticals. [] Its structure allows for modifications that can lead to compounds with activity as dopamine receptor agonists or protein kinase inhibitors. [] This versatility makes it an attractive target for researchers exploring treatments for a wide array of conditions.
Q2: The provided abstract mentions the compound's role as an "intermediate." Could you elaborate on what this means in the context of drug development?
A2: An "intermediate" in drug development refers to a compound that serves as a stepping stone in a multi-step synthesis. While this compound itself may not be the final drug, its structure provides a scaffold upon which further chemical modifications can be made. [] These modifications are crucial for optimizing the desired biological activity, potency, and selectivity of the final drug candidate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


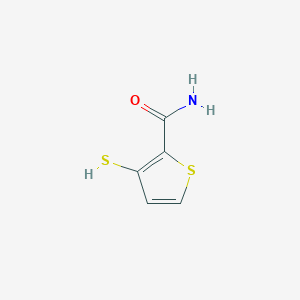
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxamide](/img/structure/B19225.png)
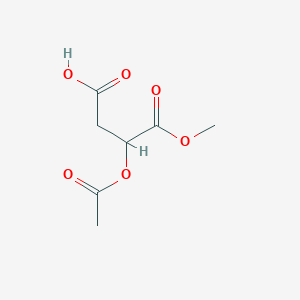

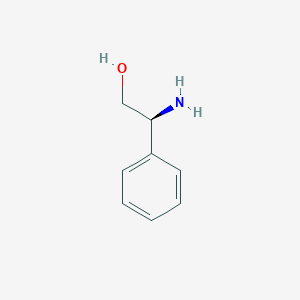
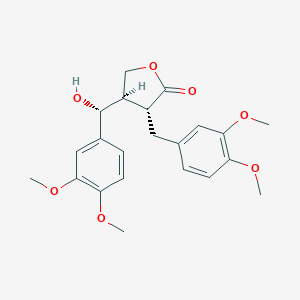

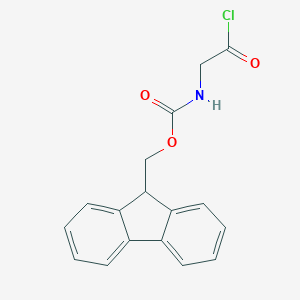

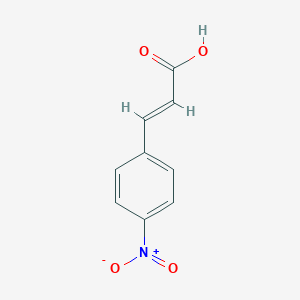

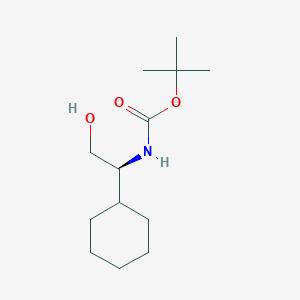
![3-(3,4-Dihydrobenzofuro[3,2-c]pyridin-2(1H)-yl)-N,N-dimethylpropan-1-amine dihydrochloride](/img/structure/B19250.png)
